6,7-Dibenzyloxycoumarin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6,7-bis(phenylmethoxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUPSBQDBMSQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238313 | |
| Record name | Esculetin dibenzylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909-84-2 | |
| Record name | 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esculetin dibenzylether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esculetin dibenzylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-bis(phenylmethoxy)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.822 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,7-Dibenzyloxycoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DJ7GXA5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 6,7 Dibenzyloxycoumarin
Advanced Synthetic Routes for 6,7-Dibenzyloxycoumarin and its Structural Analogs
The synthesis of the coumarin (B35378) core is a well-established field in organic chemistry, with several named reactions providing reliable access to this heterocyclic system. The preparation of this compound, in particular, often involves a strategic approach where the coumarin nucleus is first formed, followed by the introduction of the benzyl (B1604629) ether protecting groups.
Classical Condensation Reactions and Their Modern Adaptations for Coumarin Synthesis (e.g., Pechmann, Knoevenagel)
The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of the precursor to this compound, namely 6,7-dihydroxycoumarin (esculetin), 1,2,4-trihydroxybenzene (hydroxyhydroquinone) would be the phenolic starting material. The reaction typically employs a strong acid catalyst such as sulfuric acid. The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) and subsequent dehydration to form the pyran-2-one ring.
The Knoevenagel condensation offers an alternative route, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. For the synthesis of a 6,7-disubstituted coumarin, a suitably substituted 2,4,5-trihydroxybenzaldehyde (B1348259) would be required. The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine.
Modern adaptations of these classical reactions focus on improving yields, reducing reaction times, and employing more environmentally benign conditions. This includes the use of solid acid catalysts, ionic liquids, and microwave-assisted synthesis to drive the reactions more efficiently.
Modern Catalytic Approaches and Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have significantly influenced the synthesis of coumarin derivatives. This has led to the development of novel catalytic systems that are more efficient and environmentally friendly. For the synthesis of the coumarin core, various metal-catalyzed and organocatalytic methods have been reported.
While direct catalytic synthesis of this compound is not extensively documented, the synthesis of its precursor, 6,7-dihydroxycoumarin, has been achieved using green methodologies. For instance, the use of solid acid catalysts like Amberlyst-15 or zeolites in Pechmann-type reactions can simplify product purification and catalyst recycling. Microwave-assisted organic synthesis (MAOS) has also been successfully applied to accelerate coumarin formation, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. One study reports the synthesis of esculetin (B1671247) via the cyclization of 1,2,4-benzenetriol (B23740) and ethyl propionate (B1217596) under microwave irradiation using ZnCl2 as a catalyst, achieving a high yield of 87.4%. nih.gov
Strategic Precursor Synthesis and Derivatization Approaches (e.g., from Dihydroxycoumarin Precursors)
The most direct and widely employed strategy for the synthesis of this compound involves the derivatization of its dihydroxy precursor, 6,7-dihydroxycoumarin (esculetin). Esculetin itself can be synthesized through various methods, including the Pechmann condensation of 1,2,4-trihydroxybenzene with malic acid in the presence of a dehydrating agent like concentrated sulfuric acid. One synthetic route involves the reaction of p-benzoquinone with acetic anhydride (B1165640) and sulfuric acid to produce 1,2,4-phloroglucinol triacetate, which is then reacted with malic acid to yield esculetin. nih.gov
Once esculetin is obtained, the introduction of the benzyl groups is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding diphenoxide. This is followed by nucleophilic substitution with benzyl bromide or benzyl chloride to yield this compound. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, improving efficiency.
Table 1: Key Synthetic Strategies for this compound Precursors
| Reaction | Starting Materials | Key Reagents/Catalysts | Product |
| Pechmann Condensation | 1,2,4-Trihydroxybenzene, Malic Acid | Concentrated H₂SO₄ | 6,7-Dihydroxycoumarin (Esculetin) |
| Knoevenagel Condensation | 2,4,5-Trihydroxybenzaldehyde, Active Methylene Compound | Piperidine or other weak bases | 6,7-Dihydroxycoumarin derivative |
| Microwave-Assisted Synthesis | 1,2,4-Benzenetriol, Ethyl propionate | ZnCl₂ | 6,7-Dihydroxycoumarin (Esculetin) nih.gov |
| Williamson Ether Synthesis | 6,7-Dihydroxycoumarin (Esculetin), Benzyl halide | K₂CO₃ or NaH in DMF/Acetone | This compound |
Functionalization and Derivatization Strategies for this compound
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can be broadly categorized into modifications of the pyran-2-one moiety and reactions on the dibenzyloxy phenyl ring.
Modifications and Substitutions at the Pyran-2-one Moiety
The pyran-2-one ring of the coumarin system contains several reactive sites. The C3-C4 double bond is susceptible to various addition reactions. For instance, Michael addition of nucleophiles can occur at the C4 position. The lactone functionality can undergo hydrolysis under basic conditions to open the pyran ring, forming a coumarinic acid salt, which can be re-lactonized upon acidification.
Furthermore, the C4 position can be functionalized through various reactions. For example, Vilsmeier-Haack formylation can introduce a formyl group at the C4 position of certain coumarin derivatives. The hydrogens at the C3 and C4 positions can also participate in condensation reactions.
Chemical Transformations on the Dibenzyloxy Phenyl Ring
The benzene (B151609) ring of the this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two benzyloxy groups. These groups are ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the C5 and C8 positions. Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
The benzyloxy groups themselves can also be the site of chemical transformations. The benzyl ethers can be cleaved under various conditions to regenerate the dihydroxycoumarin. Common methods for debenzylation include catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst) or treatment with strong acids like HBr. This deprotection strategy is often employed in the final stages of a synthesis to unmask the free hydroxyl groups.
Table 2: Potential Functionalization Reactions on this compound
| Reaction Type | Reagent(s) | Target Site(s) | Potential Product(s) |
| Nitration | HNO₃/H₂SO₄ | C5 and/or C8 | 5-Nitro-6,7-dibenzyloxycoumarin, 8-Nitro-6,7-dibenzyloxycoumarin |
| Bromination | NBS | C5 and/or C8 | 5-Bromo-6,7-dibenzyloxycoumarin, 8-Bromo-6,7-dibenzyloxycoumarin |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | C5 and/or C8 | 5-Acyl-6,7-dibenzyloxycoumarin, 8-Acyl-6,7-dibenzyloxycoumarin |
| Debenzylation (Hydrogenolysis) | H₂, Pd/C | 6- and 7-Benzyloxy groups | 6,7-Dihydroxycoumarin (Esculetin) |
| Lactone Hydrolysis | NaOH | Pyran-2-one ring | Sodium coumarinate salt |
Synthesis of Hybrid Compounds Incorporating the this compound Scaffold
The synthesis of hybrid compounds incorporating the this compound scaffold involves leveraging the reactivity of the coumarin core and its substituents to append other molecular fragments. Common strategies include the formation of carbon-carbon and carbon-heteroatom bonds, often through condensation reactions, cycloadditions, and transition-metal-catalyzed cross-couplings. These methods allow for the fusion of diverse heterocyclic systems or the linkage of various pharmacophores to the this compound backbone, aiming to create novel molecules with potentially enhanced or synergistic biological activities.
One prevalent approach to constructing coumarin-based hybrids is through the synthesis of coumarin-chalcone derivatives. This typically involves a Claisen-Schmidt condensation between a substituted 3-acetylcoumarin (B160212) and an appropriate aldehyde in the presence of a base like piperidine mdpi.com. By analogy, a 3-acetyl-6,7-dibenzyloxycoumarin could react with a variety of aldehydes to yield the corresponding this compound-chalcone hybrids. The general synthetic route is depicted below:
Scheme 1: Proposed synthesis of this compound-chalcone hybrids via Claisen-Schmidt condensation.
Another powerful method for the synthesis of such hybrids is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a 4-formylcoumarin derivative with a phosphonate (B1237965) ester nih.gov. A 4-formyl-6,7-dibenzyloxycoumarin could, therefore, be a key intermediate for accessing a range of stilbene-like hybrid molecules nih.gov.
Furthermore, the incorporation of heterocyclic rings, such as pyrimidines or thiazoles, represents another important class of hybrid compounds. For instance, coumarin-pyrimidine hybrids have been synthesized from acetyl-hydroxy-coumarins, suggesting a viable pathway starting from a functionalized this compound. Similarly, the synthesis of 3,4-dihydroxyphenyl-thiazole-coumarin hybrids has been reported, showcasing the versatility of the coumarin scaffold in constructing complex heterocyclic systems nih.gov. The synthesis of coumarin-triazole hybrids, often facilitated by "click chemistry," provides a highly efficient and regioselective method for linking the coumarin scaffold to other molecules.
The table below summarizes representative examples of synthetic methodologies that could be adapted for the synthesis of hybrid compounds from a this compound precursor.
| Hybrid Type | Synthetic Methodology | Key Intermediate | Potential Reactants |
| Coumarin-Chalcone | Claisen-Schmidt Condensation | 3-Acetyl-6,7-dibenzyloxycoumarin | Various aromatic/heterocyclic aldehydes |
| Coumarin-Stilbene | Horner-Wadsworth-Emmons Reaction | 4-Formyl-6,7-dibenzyloxycoumarin | β-Aryl-β-ketophosphonates |
| Coumarin-Pyrimidine | Condensation/Cyclization | 6- or 8-Acetyl-7-hydroxy-4-methylcoumarin (analogous) | Guanidine or other dinucleophiles |
| Coumarin-Thiazole | Hantzsch Thiazole Synthesis (modified) | α-Haloketone derivative of this compound | Thioamides |
| Coumarin-Triazole | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Azido- or alkynyl-functionalized this compound | Corresponding alkyne or azide (B81097) partner |
Mechanistic Investigations of Reaction Pathways and Selectivity in this compound Transformations
Understanding the reaction mechanisms underlying the synthesis of this compound hybrids is crucial for optimizing reaction conditions and controlling product selectivity. While specific mechanistic studies on this particular scaffold are limited, the fundamental principles of the reactions used for hybridization are well-established.
In the context of the Claisen-Schmidt condensation for forming coumarin-chalcone hybrids, the mechanism proceeds through a base-catalyzed enolate formation from the acetylcoumarin. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-hydroxyketone intermediate. Subsequent dehydration under the reaction conditions yields the α,β-unsaturated ketone, which constitutes the chalcone (B49325) moiety. The selectivity of this reaction is primarily governed by the reactivity of the aldehyde and the stability of the enolate.
The Horner-Wadsworth-Emmons reaction offers a high degree of stereoselectivity, typically favoring the formation of the (E)-alkene due to the thermodynamic stability of the intermediate oxaphosphetane. The reaction is initiated by the deprotonation of the phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde (e.g., 4-formyl-6,7-dibenzyloxycoumarin). The subsequent collapse of the betaine-like intermediate and elimination of the phosphate (B84403) byproduct drives the reaction to completion.
For transition-metal-catalyzed reactions, such as those involving C-H activation, the mechanism is often more complex, involving catalytic cycles of oxidative addition, migratory insertion, and reductive elimination. For example, a proposed mechanism for a Ru(II)-catalyzed C-H activation and annulation cascade to form fused coumarin systems involves the formation of a ruthenacycle intermediate. While not specific to this compound, these studies provide a framework for predicting the reactivity and selectivity of similar transformations on this scaffold.
The regioselectivity of functionalizing the coumarin ring is a key aspect of these transformations. The electron-withdrawing nature of the lactone ring influences the electron density at different positions of the benzene ring, thereby directing electrophilic or nucleophilic attack. Theoretical calculations, such as mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into the reactive sites of the molecule and help predict the outcome of various chemical transformations nih.gov.
The following table outlines the key mechanistic features of the synthetic methodologies discussed.
| Reaction | Key Mechanistic Steps | Factors Influencing Selectivity |
| Claisen-Schmidt Condensation | Enolate formation, nucleophilic addition, dehydration | Basicity of the catalyst, steric hindrance, electronic effects of substituents |
| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion formation, nucleophilic addition, elimination | Stereochemistry of the phosphonate reagent, reaction temperature, nature of the base |
| C-H Activation/Annulation | C-H metalation, coordination, insertion, reductive elimination | Directing group, nature of the metal catalyst, ligands, reaction conditions |
| Click Chemistry (CuAAC) | Formation of copper(I) acetylide, cycloaddition with azide | Catalyst system, solvent, temperature |
Biological Activity Profiles and Mechanistic Elucidations of 6,7 Dibenzyloxycoumarin and Its Derivatives
Antioxidant Mechanisms and Free Radical Scavenging Capabilities
Coumarins are recognized for their significant antioxidant properties, which are largely attributed to their chemical structure. nih.gov The ability of these compounds to neutralize reactive oxygen species (ROS) is a key aspect of their potential role in mitigating oxidative stress-related pathologies. sysrevpharm.orgresearchgate.net
The antioxidant and radical scavenging activities of coumarin (B35378) derivatives are extensively evaluated using a variety of established in vitro spectrophotometric assays. mdpi.com Commonly employed methods include the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide (B77818), and nitric oxide free radical scavenging assays. japer.injaper.in These tests measure the capacity of the compounds to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov For instance, the DPPH assay is based on the reduction of the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant. nih.gov
Studies on various coumarin derivatives have demonstrated significant scavenging activity, often comparable to or even exceeding that of standard antioxidants like ascorbic acid. japer.innih.gov The structural features of coumarins, such as the position and nature of substituents on the benzopyran ring, play a crucial role in their antioxidant efficacy. nih.gov For example, the presence of hydroxyl groups at the 7 and 8 positions of the coumarin structure has been shown to improve scavenging activity. nih.gov The evaluation of coumarin derivatives in these assays consistently reveals a concentration-dependent increase in radical scavenging percentage. japer.in
Table 1: In Vitro Antioxidant Activity of Selected Coumarin Derivatives
| Compound/Class | Assay | Finding | Reference |
|---|---|---|---|
| Coumarin-benzothiazole hybrid | DPPH | IC50 = 591.58 µg/mL (compared to Ascorbic acid IC50 = 391.25 µg/mL) | nih.gov |
| 7,8-dihydroxy-substituted coumarin | DPPH & ABTS | Substitution with hydroxyl groups improves scavenging activity in both models. | nih.gov |
| Coumarin-chalcone derivatives | DPPH | Exhibited potential antioxidant activity. | sysrevpharm.org |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH | Demonstrated the best radical-scavenging activity among tested 3-carboxycoumarins. | nih.gov |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH | Showed high radical-scavenging activity. | nih.gov |
To complement experimental data, quantum chemical calculations, such as Density Functional Theory (DFT), are employed to elucidate the precise mechanisms of antioxidant action. nih.govmdpi.com These computational studies provide valuable information on three-dimensional geometries, electronic structures, and molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding antioxidant activity. mdpi.com
Theoretical calculations help to investigate three primary antioxidant mechanisms:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. This mechanism is often favored in gas and non-polar phases. nih.gov
Electron Transfer Followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. The SPLET mechanism is generally preferred in polar media. nih.gov
Computational analyses reveal that the specific reaction pathway is highly dependent on the solvent environment. nih.gov Furthermore, these studies can predict how different substituents on the coumarin ring affect antioxidant potential; electron-donating groups tend to enhance activity, while electron-withdrawing groups may reduce it. walisongo.ac.id
Enzymatic Inhibition and Modulatory Effects
Coumarin derivatives are known to interact with and inhibit a range of enzymes implicated in various diseases, particularly neurodegenerative disorders. mdpi.com Their inhibitory profiles are often specific to certain enzyme isoforms, making them attractive scaffolds for the development of targeted therapeutic agents.
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters. mdpi.com Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases and depression. scienceopen.com Coumarin derivatives have been extensively studied as MAO inhibitors, with many compounds showing high potency and selectivity for one of the two isoforms. nih.govscienceopen.comresearchgate.net
Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the coumarin scaffold significantly influences both the inhibitory activity and the selectivity towards MAO-A or MAO-B. scienceopen.comnews-medical.net For example, a phenyl group at the C-3 position of the coumarin ring generally enhances MAO-B inhibition, whereas a phenyl group at the C-4 position tends to favor MAO-A inhibition. scienceopen.comscienceopen.comnews-medical.net Many coumarin derivatives act as potent and selective MAO-B inhibitors with IC50 values in the low-nanomolar range. nih.govresearchgate.net
Table 2: Monoamine Oxidase (MAO) Inhibition by Selected Coumarin Derivatives
| Compound/Class | Target | Inhibitory Concentration (IC50) | Selectivity | Reference |
|---|---|---|---|---|
| 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | MAO-B | 1.14 nM | Preferential for MAO-B | nih.gov |
| 3-Phenyl-substituted coumarins | MAO-B | 0.57 µM - 0.76 µM | Enhanced MAO-B inhibition | scienceopen.com |
| 4-Phenyl-substituted coumarins | MAO-A | 5.87 µM | More effective for MAO-A | scienceopen.com |
| 5-demethoxy-10′-ethoxyexotimarin F | MAO-B | 153.25 nM | High (SI > 172) | mdpi.com |
| trans-6-Styrylcoumarin | MAO-B | pIC50 = 6.959 | Very high for MAO-B | mdpi.com |
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain isoforms, particularly the membrane-bound hCA IX and hCA XII, are overexpressed in hypoxic tumors and are involved in cancer proliferation. nih.govresearchgate.net Coumarins represent a unique class of CA inhibitors that act as "prodrug inhibitors". nih.gov They are hydrolyzed by the esterase activity of the CA enzyme, and the resulting 2-hydroxy-cinnamic acid product binds to the entrance of the enzyme's active site. nih.gov
This binding site is a region of high amino acid variability among the different CA isoforms, which explains the remarkable isoform selectivity of coumarin-based inhibitors. nih.gov Numerous studies have shown that coumarin derivatives can potently inhibit the tumor-associated hCA IX and hCA XII isoforms, often with nanomolar efficacy, while showing little to no activity against the cytosolic isoforms hCA I and hCA II. nih.govmdpi.com This selectivity makes them promising candidates for the development of targeted anticancer agents. researchgate.net
Table 3: Carbonic Anhydrase (CA) Inhibition by Selected Coumarin Derivatives
| Compound/Class | Target Isoform | Inhibition Constant (Ki) | Selectivity Profile | Reference |
|---|---|---|---|---|
| Oxime ether derivative 7d | hCA IX | 0.58 µM | Potent and selective for hCA IX | researchgate.net |
| Phenyl hydrazine (B178648) derivative 8a | hCA XII | 0.48 µM | Most potent against hCA XII in its series | researchgate.net |
| 8-substituted coumarins | hCA IX & hCA XII | Nanomolar potency | Selective; no inhibition of hCA I & II up to 10 µM | mdpi.com |
| (Pseudo)-dipeptidyl coumarin 17 | hCA XII | 9.6 nM | Selective for hCA XII over hCA IX (SI = 17.0) | unich.it |
| (Pseudo)-dipeptidyl coumarin 19 | hCA XII | 9.5 nM | Selective for hCA XII over hCA IX (SI = 27.4) | unich.it |
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.govnih.gov Coumarin derivatives have emerged as a promising scaffold for the design of cholinesterase inhibitors. nih.govresearchgate.net
Research has demonstrated that different coumarin derivatives can exhibit varied inhibitory profiles against these two enzymes. nih.gov Some compounds show moderate activity against AChE, while displaying remarkable, potent inhibition of BChE with IC50 values in the nanomolar range. nih.gov This dual or selective inhibition is of significant interest in neurodegenerative research. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds, showing that they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. mdpi.comnih.gov
Table 4: Cholinesterase (AChE and BChE) Inhibition by Selected Coumarin Derivatives
| Compound/Class | Target | Inhibitory Concentration (IC50) | Note | Reference |
|---|---|---|---|---|
| N1-(coumarin-7-yl) derivatives | AChE | 42.5 µM - 442 µM | Moderate inhibitory activity | nih.gov |
| N1-(coumarin-7-yl) derivative (3h) | BChE | 2.0 nM | Remarkable activity | nih.gov |
| Glycyrol | AChE | 14.77 µM | Effective inhibitor | mdpi.com |
| Glycyrol | BChE | 7.22 µM | Effective inhibitor | mdpi.com |
| Coumarin-3-carboxamide-N-morpholine (5g) | AChE | Potent inhibition | 1.78 times more active than rivastigmine | nih.gov |
| Coumarin-3-carboxamide-N-morpholine (5d) | BChE | Moderate inhibition | Activity approximately same as rivastigmine | nih.gov |
Antimicrobial and Antifungal Activity Investigations
Coumarin derivatives have been the subject of extensive research to evaluate their potential as antimicrobial and antifungal agents. These investigations have revealed significant efficacy against a variety of pathogenic microbes, prompting deeper studies into their mechanisms of action.
Derivatives of 6,7-dihydroxycoumarin have demonstrated notable antibacterial properties. Studies have shown that the presence and position of certain functional groups on the coumarin skeleton are crucial for their activity. For instance, coumarins containing a methoxy (B1213986) functional group, such as 6,7-dimethoxycoumarin, exhibit significant antimicrobial effects against foodborne pathogens including Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes nih.gov. In contrast, derivatives with only hydroxyl groups, like 6,7-dihydroxycoumarin, showed no activity against these same pathogens nih.gov.
The primary mechanism underlying the antibacterial action of these coumarin analogues is associated with the disruption of cell membrane integrity nih.govnih.gov. Electron microscopy has revealed that treatment with active coumarins leads to increased permeability of the bacterial cell membrane nih.gov. This damage results in the leakage of essential intracellular components, such as ATP, ultimately leading to bacterial cell death nih.gov. Further studies on 7-methoxycoumarin (B196161) against Ralstonia solanacearum confirmed that the compound destroys the bacterial cell membrane and significantly inhibits biofilm formation frontiersin.org. The antibacterial activity of coumarins is often linked to the polarity of the oxygen-containing substituents on the benzene (B151609) ring frontiersin.org.
| Compound/Derivative | Target Pathogen(s) | Observed Antibacterial Effect & Mechanism |
|---|---|---|
| 6,7-Dimethoxycoumarin | E. coli, B. cereus, S. intermedius, L. monocytogenes | Notable antimicrobial activity nih.gov. |
| 7-Methoxycoumarin | Ralstonia solanacearum | Strongly inhibits biofilm formation; destroys bacterial cell membrane frontiersin.org. |
| 6,7-Dihydroxycoumarin (Esculetin) | E. coli, B. cereus, S. intermedius, L. monocytogenes | No antimicrobial activity observed nih.gov. |
Coumarin derivatives have also been identified as potent agents against various pathogenic fungal strains. The natural coumarin scopoletin, for example, has demonstrated significant antifungal activity against a multidrug-resistant strain of Candida tropicalis nih.govbohrium.com. Its mechanism of action involves interfering with the synthesis of essential fungal cell components and disrupting both the cell wall and the plasma membrane nih.gov. Scopoletin was shown to affect plasma membrane sterols and inhibit efflux pumps, particularly when used in combination with fluconazole (B54011) bohrium.com.
Other studies have highlighted the broad-spectrum antifungal potential of coumarin derivatives. Hybrid molecules incorporating a coumarin scaffold have shown promising activity against various fungal species nih.gov. For instance, certain 1,2,4-triazole (B32235) coumarin derivatives exhibited good antifungal activity against Candida albicans, comparable to the standard drug ketoconazole (B1673606) mdpi.com. The effectiveness of these compounds is often attributed to their ability to disrupt the fungal plasma membrane and inhibit key processes like ergosterol (B1671047) biosynthesis nih.gov.
| Compound/Derivative | Target Pathogen(s) | Observed Antifungal Effect & Mechanism |
|---|---|---|
| Scopoletin (7-hydroxy-6-methoxycoumarin) | Multidrug-resistant Candida tropicalis | Fungistatic effect; disrupts cell wall and plasma membrane; affects ergosterol synthesis nih.govbohrium.com. |
| 1,2,4-Triazole coumarin derivatives | Candida albicans | Good antifungal activity, comparable to ketoconazole mdpi.com. |
| Coumarin-bis-triazoles | C. albicans, S. cerevisiae, A. fumigatus | Stronger antimicrobial efficiency compared to mono-triazole derivatives mdpi.com. |
Anti-inflammatory and Immunomodulatory Actions
Coumarin derivatives, particularly scoparone (B1681568) (6,7-dimethoxycoumarin), have been extensively studied for their anti-inflammatory and immunomodulatory properties. These compounds can influence various immune cells, including neutrophils and mast cells frontiersin.org. Scoparone has been shown to reduce neutrophil numbers and inhibit the generation of superoxide anions and the release of elastase by human neutrophils frontiersin.org. In mast cells, it can inhibit the expression of pro-inflammatory cytokines like TNF-α and IL-6 by preventing calcium uptake, thereby alleviating allergic hypersensitivity frontiersin.org.
The anti-inflammatory mechanism of these derivatives often involves the modulation of key signaling pathways. For example, 6,7-dimethoxy-4-methylcoumarin (B14643) (DMC) exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-stimulated NF-κB and MAPK signaling pathways in macrophage cells nih.govnih.gov. By doing so, it downregulates the expression of pro-inflammatory mediators such as iNOS and COX-2, which in turn reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) nih.govnih.gov. Similarly, esculetin (B1671247) (6,7-dihydroxycoumarin) and its derivatives have been shown to suppress the secretion of pro-inflammatory cytokines by downregulating MAPK signaling pathways koreascience.kr.
Anticancer and Antitumor Research Avenues
The potential of coumarins and their derivatives in cancer therapy is a significant area of research. These compounds have been found to exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest frontiersin.orgnih.gov. Esculetin (6,7-dihydroxycoumarin), for instance, can induce apoptosis in pancreatic cancer cells by increasing the expression and activation of caspases-3, -8, and -9, and by causing a loss of mitochondrial membrane potential frontiersin.org. It also inhibits the growth of leukemia cells by inducing G1 phase arrest in the cell cycle nih.gov.
Other derivatives have shown targeted effects. For example, 7-farnesyloxycoumarin was found to exert anti-cancer effects on prostate cancer cells by inhibiting the 15-lipoxygenase-1 (15-LOX-1) enzyme nih.govsemanticscholar.org. This inhibition leads to reduced cell viability, induction of apoptosis, and G1 arrest in prostate cancer cells, suggesting a distinctive cytotoxic mechanism nih.gov. The diverse anti-tumor mechanisms of coumarins, which also include targeting pathways like PI3K/Akt/mTOR, highlight their potential as a source for the development of novel anticancer agents frontiersin.org.
| Compound/Derivative | Cancer Cell Line/Model | Observed Anticancer Effect & Mechanism |
|---|---|---|
| Esculetin (6,7-dihydroxycoumarin) | Pancreatic cancer cells; Human HL-60 leukemia cells | Induces apoptosis via caspase activation; causes G1 cell cycle arrest frontiersin.orgnih.gov. |
| 7-Isopentenyloxycoumarin | Ehrlich ascites carcinoma model | Inhibits tumor angiogenesis by reducing chemokine CCL2 frontiersin.org. |
| 7-Farnesyloxycoumarin | PC-3 prostate cancer cells | Inhibits 15-LOX-1 enzyme, leading to apoptosis and G1 cell cycle arrest nih.govsemanticscholar.org. |
| Umbeliferon (7-hydroxycoumarin) | Human adenocarcinoma cell line A427 | Potent cytostatic effect; inhibits cell cycle at the G1/S transition nih.gov. |
Other Significant Biological Activities (e.g., Anticoagulant, Antiviral)
Beyond their antimicrobial, anti-inflammatory, and anticancer properties, coumarin derivatives have been investigated for other important biological activities. A significant area of interest is their anticoagulant effect. Certain direct Factor Xa (FXa) inhibitors, which are crucial in the blood coagulation cascade, possess a coumarin scaffold. These compounds have demonstrated not only anticoagulant properties but also associated anti-inflammatory and antiviral effects researchgate.net. The alteration of blood clotting and inflammation are often linked manifestations of viral infections, and anticoagulants like apixaban (B1684502) have shown antiviral activity against viruses such as herpes simplex virus type 1 researchgate.netnih.gov.
The antiviral potential of coumarin-related structures is an emerging field of study. Research has shown that some flavonoids, which share structural similarities with coumarins, can exhibit potent antiviral activity. For example, 5,6-dihydroxyflavone (B183487) has been found to be effective against betacoronaviruses, including SARS-CoV-2 variants, by interfering with the interaction between the viral spike protein and the host cell's ACE2 receptor, thereby blocking viral entry nih.gov. This suggests that coumarin-based structures could be explored for similar antiviral mechanisms.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6,7 Dibenzyloxycoumarin Derivatives
Systematic Analysis of Substituent Effects on Biological Activity
The biological activity of 6,7-dibenzyloxycoumarin derivatives is significantly influenced by the nature and position of various substituents on the coumarin (B35378) scaffold.
Influence of Positional Isomerism and Stereochemical Features
Positional isomerism plays a critical role in the biological activity of disubstituted coumarins. Studies on 6- and 7-substituted coumarins have shown that the position of a substituent can dramatically alter the compound's inhibitory action against enzymes like lipoxygenase and carbonic anhydrase IX. For instance, the attachment of a carboxamide group at either the 6- or 7-position of the coumarin ring did not appear to significantly change the inhibitory potency against lipoxygenase for some derivatives nih.gov. However, in other cases, the specific placement of functional groups is crucial for activity, with 6,7-disubstitution patterns being particularly important for antioxidant and neuroprotective effects. rsc.org
Stereochemical features also contribute to the biological activity. The spatial arrangement of substituents can affect how the molecule fits into the binding site of a target protein. For example, in the context of other cyclic compounds, the stereochemistry of substituents (axial vs. equatorial) determines the stability of conformers and can influence intermolecular interactions. While specific stereochemical studies on this compound are not extensively documented, it is a fundamental principle in medicinal chemistry that the three-dimensional structure of a molecule is key to its biological function.
Impact of Electronic Effects from Benzyloxy and Other Functional Groups
The electronic properties of substituents on the coumarin ring are a major determinant of biological activity. The two benzyloxy groups at the 6- and 7-positions are electron-donating, which can influence the reactivity and interaction of the coumarin core with biological targets. The presence of electron-donating groups at the 7-position of the coumarin ring is known to enhance fluorescence intensity, a property that arises from intramolecular charge transfer from the benzene (B151609) ring to the pyranone moiety researchgate.net.
Conformational Flexibility and its Implications for Activity
The conformational flexibility of the benzyloxy groups in this compound can have significant implications for its biological activity. The rotation around the ether linkages allows the phenyl rings to adopt various spatial orientations. This flexibility can enable the molecule to adapt its conformation to fit optimally into a binding pocket of a target enzyme or receptor. However, excessive flexibility can be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding.
Studies on other substituted coumarins have highlighted the importance of conformational preferences. For instance, the flexibility of a hydroxy group on the coumarin ring has been studied in relation to its quantum yield calvin.edu. In the solid state, the coumarin unit and the benzyl (B1604629) plane in 6-benzyloxycoumarin are perpendicular to each other, with a dihedral angle of 86.92 (7)° nih.gov. This suggests a preferred, though not rigid, orientation of the benzyloxy group. The ability of the benzyloxy groups to orient themselves to engage in favorable interactions, such as π–π stacking with aromatic residues in a binding site, is likely a key factor in the activity of this compound derivatives.
Molecular Docking and Molecular Dynamics Simulations to Elucidate Ligand-Target Recognition and Binding Modes
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a this compound derivative, and its biological target at the atomic level.
Molecular docking studies on various coumarin derivatives have revealed common binding modes. Typically, the coumarin scaffold interacts with the active site of a protein through a combination of hydrogen bonds, hydrophobic interactions, and π–π stacking. For example, in a study of coumarin derivatives as inhibitors of the Mcl-1 protein, docking simulations showed a strong interaction between 4-trifluoromethyl-6,7-dihydroxycoumarin and the target, supporting its potent inhibitory activity nih.gov. The benzyloxy groups of this compound would be expected to form significant hydrophobic and π–π interactions with non-polar and aromatic amino acid residues in a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Rational Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Selection and Derivation of Molecular Descriptors
The first and most critical step in QSAR modeling is the selection and calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For coumarin derivatives, a wide range of descriptors have been used in QSAR studies, which can be broadly categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.
Spatial (3D) descriptors: These relate to the three-dimensional arrangement of atoms.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure.
In a QSAR study on 4,7-disubstituted coumarins as aromatase inhibitors, significant descriptors included those related to the frequency of nitrogen-oxygen bonds, hydrogen-bonding capacity, and molecular shape mdpi.com. For this compound derivatives, relevant descriptors would likely include those that capture the bulk and lipophilicity of the benzyloxy groups, as well as electronic descriptors that reflect their electron-donating nature.
Below is a table summarizing some of the molecular descriptors commonly used in QSAR studies of coumarin derivatives:
| Descriptor Category | Examples of Descriptors | Description |
| Topological | Randic indices, Wiener index | Describe molecular branching and connectivity. |
| Electronic | Dipole moment, HOMO/LUMO energies | Quantify charge distribution and electronic reactivity. |
| Steric/Spatial | Molar refractivity, van der Waals volume | Represent the size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule. |
| Quantum-Chemical | Atomic charges, bond orders | Provide detailed electronic structure information. |
The careful selection and derivation of these descriptors are fundamental to building a robust and predictive QSAR model that can guide the rational design of new this compound derivatives with enhanced biological activity.
Development, Validation, and Applicability Domain of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are pivotal in modern drug discovery, offering a computational avenue to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical correlation between the chemical structure and a specific endpoint, such as inhibitory activity against a biological target. The development of robust and predictive QSAR models for this compound and its derivatives involves a systematic process encompassing descriptor calculation, model generation, rigorous validation, and definition of the model's applicability domain.
The principle behind QSAR modeling is to quantitatively link molecular descriptors with a measured biological activity or property for a series of analogous chemical compounds using statistical methods. nih.gov The overarching goal is to analyze structural data to identify the key determinants for the observed activity. nih.gov
Model Development
The initial step in developing a QSAR model involves compiling a dataset of compounds with known activities. For coumarin derivatives, these activities could range from anticancer to antioxidant or enzyme inhibition. nih.govresearchgate.net Subsequently, a wide array of molecular descriptors is calculated for each compound. These descriptors can be categorized into several classes, including:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule.
Lipophilic Descriptors: These describe the compound's affinity for fatty environments, a critical factor in membrane permeability and interaction with hydrophobic pockets in proteins.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity.
Once the descriptors are calculated, a mathematical model is generated using various statistical techniques. Multiple Linear Regression (MLR) is a commonly employed method for developing QSAR models for coumarin derivatives. nih.govresearchgate.net Other machine learning techniques like support vector regression and random forest regression are also utilized to build both linear and non-linear models. nih.gov
For instance, a 2D-QSAR study on a series of coumarin derivatives as cyclin-dependent kinase (CDK) inhibitors for anticancer activity revealed that the inhibitory activity is strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.net In another study focusing on the antioxidant activity of coumarin derivatives, descriptors related to complexity, H-bond donation, and lipophilic character were found to be important parameters. nih.gov
Model Validation
The validation of a QSAR model is a critical step to ensure its robustness and predictive power. nih.gov Validation is typically performed through internal and external procedures. researchgate.net
Internal Validation assesses the stability and predictive ability of the model within the training set of compounds used to build it. A common internal validation technique is leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The cross-validated correlation coefficient (Q²) is a key statistic derived from this process.
External Validation evaluates the model's ability to predict the activity of new compounds that were not used in the model's development (the test set). nih.gov The predictive capability of the model is often assessed by the squared correlation coefficient (R²) between the observed and predicted activities for the test set.
A well-validated QSAR model should exhibit high values for both R² (for the training set) and Q² (from cross-validation), as well as good predictive performance on an external test set. For example, a 2D-QSAR model for coumarin derivatives as CDK inhibitors reported an R² of 0.748 for the training set and an R² of 0.73 for the test set, indicating good predictive power. researchgate.net
The following table summarizes the statistical parameters for a hypothetical QSAR model developed for a series of coumarin derivatives:
| Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination for the training set |
| Q² | 0.75 | Cross-validated coefficient of determination |
| R² (test) | 0.82 | Coefficient of determination for the external test set |
| RMSE | 0.35 | Root Mean Square Error |
Applicability Domain
The applicability domain (AD) of a QSAR model defines the chemical space of compounds for which the model can make reliable predictions. bohrium.com It is crucial to define the AD because QSAR models are generally only valid for compounds that are structurally similar to the training set used to develop them. mdpi.com Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.
One common method for defining the AD is the leverage approach. researchgate.net This method uses a Williams plot, which is a scatter plot of standardized residuals versus leverage values (hat values). The leverage of a compound indicates its influence on the model. Compounds with high leverage are outliers in the descriptor space. The AD is defined by a horizontal line at a standardized residual of ±3 and a vertical line at a warning leverage (h*). Compounds that fall within these boundaries are considered to be within the AD of the model.
For a compound like this compound, it is essential to determine if it falls within the AD of a given QSAR model for coumarin derivatives. This would involve calculating the same molecular descriptors used in the model for this compound and assessing its leverage value. The presence of two bulky benzyloxy groups at the 6 and 7 positions could potentially place this compound outside the AD of models built primarily on smaller or differently substituted coumarins. Therefore, a careful evaluation of the AD is necessary before using any QSAR model to predict the activity of this compound.
Computational Chemistry and in Silico Investigations of 6,7 Dibenzyloxycoumarin
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting the molecular properties and reactivity of organic compounds.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
| Parameter | Description | Significance for 6,7-Dibenzyloxycoumarin |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating character of the molecule. The benzyloxy groups are expected to influence this energy level. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting character. Important for understanding reactions with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap generally implies higher reactivity. |
This table is illustrative and based on general principles of computational chemistry as applied to coumarin (B35378) derivatives.
DFT calculations are also a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the determination of reaction pathway energetics and the characterization of transition states. This is vital for understanding reaction mechanisms, predicting reaction rates, and explaining regioselectivity and stereoselectivity.
For this compound, DFT could be employed to study various reactions, such as electrophilic aromatic substitution, nucleophilic attack on the lactone ring, or reactions involving the benzylic positions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the kinetic feasibility of the reaction. While specific studies on the reaction pathways of this compound are not prevalent, the general reactivity of the coumarin scaffold has been extensively studied computationally. These studies reveal that the lactone ring is susceptible to nucleophilic attack, and the benzopyrone ring can undergo various electrophilic substitutions.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods that use classical physics to model the behavior of molecules. These techniques are particularly useful for studying the conformational landscape of flexible molecules and their interactions with other molecules, such as solvents or biological macromolecules.
This compound possesses considerable conformational flexibility due to the two benzyloxy groups. MM methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. MD simulations, on the other hand, provide a dynamic picture of the molecule's behavior over time, revealing how it samples different conformations and interacts with its environment. These simulations are crucial for understanding how the molecule might bind to a biological target, as the binding affinity is often dependent on the adoption of a specific conformation.
Virtual Screening and De Novo Design of Novel this compound Analogs
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If this compound were identified as a hit compound with desirable biological activity, virtual screening could be used to find structurally similar compounds with potentially improved properties.
De novo design, in contrast, involves the computational design of novel molecules from scratch. Starting with the structure of this compound as a template, new analogs could be designed by adding, removing, or modifying functional groups to enhance a desired property, such as binding affinity or selectivity for a biological target. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The pharmacokinetic properties of a molecule, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its development as a therapeutic agent. In silico models have been developed to predict these properties based on the molecular structure, providing an early assessment of a compound's drug-likeness.
For this compound, various physicochemical properties relevant to its ADME profile can be computationally predicted. These predictions are based on established empirical rules and quantitative structure-property relationship (QSPR) models. While specific ADME predictions for this compound are not available, a general profile can be inferred based on its structural features.
| ADME-Relevant Physicochemical Property | Predicted Characteristic for this compound | Implication for Research |
| Molecular Weight | High | May impact oral bioavailability and membrane permeability. |
| LogP (Lipophilicity) | High | Suggests good lipid solubility, which can affect absorption and distribution, but very high values can lead to poor aqueous solubility and high plasma protein binding. |
| Hydrogen Bond Donors/Acceptors | Low number of donors, moderate number of acceptors | Influences solubility and binding interactions. |
| Polar Surface Area (PSA) | Moderate | Affects membrane permeability and, consequently, absorption and distribution. |
This table provides a qualitative prediction based on the structure of this compound and general principles of ADME prediction.
Applications of 6,7 Dibenzyloxycoumarin and Its Derivatives in Advanced Materials and Chemical Biology
Fluorescent Probes and Imaging Agents
The inherent fluorescence of the coumarin (B35378) core is highly sensitive to its molecular architecture and local environment. chim.it This sensitivity is harnessed in the design of fluorescent probes and imaging agents, where interaction with a specific analyte or a change in environmental conditions triggers a measurable change in fluorescence.
Design Principles for Coumarin-Based Fluorescent Sensors
The design of effective coumarin-based fluorescent sensors hinges on the strategic modification of the coumarin scaffold to control its photophysical properties. The core principle often involves modulating the efficiency of intramolecular charge transfer (ICT) or other photophysical processes like photoinduced electron transfer (PET) and fluorescence resonance energy transfer (FRET). chim.itrsc.orgdoi.org
Substitutions on the benzopyran-2-one ring are paramount for tuning the sensor's characteristics. Electron-donating groups (EDGs) at the C7 position and electron-withdrawing groups (EWGs) at the C3 or C4 positions are particularly effective in creating a "push-pull" system. chim.it This configuration enhances the ICT process from the donor to the acceptor part of the molecule upon photoexcitation, which can lead to desirable properties such as large Stokes shifts and high fluorescence quantum yields. researchgate.net For derivatives of 6,7-Dibenzyloxycoumarin, the two benzyloxy groups at the C6 and C7 positions act as strong electron-donating moieties, significantly influencing the molecule's electronic properties and making it a promising platform for sensor development.
The general design strategy involves two key components: a fluorophore (the coumarin core) and a recognition unit (receptor) for the target analyte. The sensing mechanism is often based on one of the following processes:
Photoinduced Electron Transfer (PET): In the absence of the analyte, the receptor can quench the fluorescence of the coumarin fluorophore through PET. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response. doi.org
Intramolecular Charge Transfer (ICT): The binding of an analyte to the recognition site can alter the electron-donating or -withdrawing properties of the substituents, thereby modifying the ICT character of the molecule. This change results in a detectable shift in the absorption or emission wavelength, or a change in fluorescence intensity. chim.itdoi.org
Fluorescence Resonance Energy Transfer (FRET): This mechanism involves two chromophores, a donor and an acceptor. The binding of an analyte can change the distance or orientation between the two, altering the efficiency of energy transfer and resulting in a ratiometric fluorescent signal. rsc.org
By attaching a specific receptor designed to selectively bind a target molecule or ion to the coumarin core, researchers can create highly specific sensors. The inherent photostability and biocompatibility of many coumarin derivatives further enhance their suitability for these applications.
Applications in Metal Ion Detection and Biological Imaging
The versatility of the coumarin framework has led to the development of numerous fluorescent probes for detecting various metal ions and for imaging biological processes. rsc.orgrsc.org The ability to modify the coumarin structure allows for the creation of chemosensors with high selectivity and sensitivity for specific ions. rsc.orgntu.edu.tw
Metal Ion Detection: Coumarin derivatives have been successfully employed as fluorescent probes for a wide range of metal ions, including Cu²⁺, Hg²⁺, Pb²⁺, and Zn²⁺. rsc.orgntu.edu.twnih.govrsc.org The sensing mechanism often relies on the coordination of the metal ion with a specific chelating group attached to the coumarin fluorophore. This interaction can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off").
For instance, a coumarin derivative equipped with a C=N bond and an antipyrine (B355649) moiety was designed for metal cation sensing. The free ligand is almost non-fluorescent, but upon chelation with a metal ion like Zn²⁺, C=N isomerization is restricted, leading to a significant (up to 200-fold) increase in fluorescence quantum yield. acs.org Other designs utilize macrocyclic skeletons like thia-aza macrocycles as receptor units, which show selective recognition for ions such as Hg²⁺. The choice of solvent can also play a crucial role, as demonstrated by coumarin hydrazide chemosensors whose interactions with metal ions were studied in DMSO to enhance solubility and facilitate complex formation. digitellinc.com
Below is a table summarizing research findings on coumarin-based metal ion sensors:
| Target Ion | Sensing Mechanism | Observed Effect | Reference |
| Cu²⁺, Hg²⁺ | Chelation | Fluorescence Enhancement | ntu.edu.tw |
| Pb²⁺, Cu²⁺ | Chelation with Diaza-18-crown-6 | Fluorescence Enhancement | ntu.edu.tw |
| Cu²⁺ | Paramagnetic Quenching | Fluorescence Quenching | rsc.org |
| Zn²⁺ | Inhibition of C=N Isomerization | Fluorescence Enhancement | acs.org |
| Sn²⁺ | Chelation Enhanced Quenching | Fluorescence Quenching | rsc.org |
Biological Imaging: The favorable photophysical properties of coumarins, such as high quantum yields and good cell permeability, make them excellent candidates for bioimaging. chim.itnih.gov They have been used to label and visualize various cellular components and processes. For example, coumarin-based probes have been developed to image glycoproteins in living cells and to label bioactive small peptides for tracking purposes. rsc.orgrsc.org The sensitivity of their fluorescence to the microenvironment, such as polarity and viscosity, allows them to report on the conditions within cellular compartments. Furthermore, π-expanded coumarin derivatives, such as benzo[g]coumarins, exhibit absorption and emission in the longer wavelength regions (red to near-infrared), which is advantageous for deeper tissue imaging and two-photon microscopy. nih.gov
Materials Science Applications
The unique photochemical and photophysical properties of coumarin derivatives are not only useful for sensing but also for the creation of advanced functional materials. Their ability to interact with light has been exploited in the development of light-emitting devices, smart polymers, and optical components.
Development of Organic Light-Emitting Diodes (OLEDs) and Photonic Devices
Coumarin derivatives are recognized for their potential use in optoelectronic devices due to their strong fluorescence and charge-transporting capabilities. mdpi.com They have been investigated as emitters or dopants in the emissive layer of Organic Light-Emitting Diodes (OLEDs). The tunability of their emission color through chemical modification allows for the creation of OLEDs spanning the blue to green regions of the visible spectrum. The introduction of substituents, such as the benzyloxy groups in this compound, can influence the material's solid-state packing and photoluminescent properties, which are critical for device performance. rsc.org
Beyond OLEDs, coumarins are used as laser dyes due to their high fluorescence quantum yields and photostability. researchgate.net The flexible structural variations of the coumarin scaffold allow for the fine-tuning of their optical properties to suit various photonic applications. mdpi.com
Integration into Polymeric Materials and Functional Coatings
Coumarin moieties can be incorporated into polymer structures to impart specific functionalities. nih.govmdpi.com This can be achieved either by embedding coumarin derivatives as nonreactive moieties or by using their photochemical reactivity for cross-linking. nih.gov The integration of coumarins can enhance properties such as antimicrobial activity, making them suitable for functional coatings on medical devices or other surfaces. nih.gov
A key feature of coumarin is its ability to undergo a reversible [2πs + 2πs] photodimerization reaction upon irradiation with UV light (typically >300 nm). nih.govnih.gov This reversible cycloaddition allows for the photocrosslinking of polymers containing coumarin pendant groups. The resulting cyclobutane (B1203170) bridge can be cleaved by irradiation with shorter wavelength UV light (e.g., 254 nm), making the cross-linking process reversible. researchgate.net This property is exploited to create materials with intrinsic healability, shape-memory effects, and reversible properties. nih.govnih.gov
| Polymer System | Coumarin Function | Application | Reference |
| Polyurethanes | Antimicrobial agent | Antimicrobial coatings | nih.gov |
| Methacrylic Polymers | Photocrosslinker | Reversible photo-responsive materials | researchgate.net |
| Polydimethylsiloxane | Photo-adjustable moiety | Control of surface topographies | mdpi.com |
| Poly(amidoamine) dendrimer | Photocrosslinker | Smart drug delivery | semanticscholar.org |
Exploration in Optical Waveguides and Stimuli-Responsive Materials
The ability of certain coumarin derivatives to self-assemble into well-defined microstructures has enabled their use as optical waveguides. For example, 1D micro-materials assembled from 7-(diethylamino)coumarin derivatives have demonstrated excellent optical waveguide behavior, efficiently guiding light along their length. rsc.org
The photo-responsive nature of coumarin's dimerization reaction is central to its use in stimuli-responsive materials. rsc.org Polymers incorporating coumarin can exhibit significant changes in their physical properties, such as swelling, in response to light. rsc.org For instance, microgels synthesized with a coumarin-containing methacrylate (B99206) were shown to be triply responsive to pH, temperature, and light. The photo-induced dimerization and cleavage allowed for reversible control over the microgel's crosslinking density and thus its swelling behavior. rsc.org This dual responsiveness to temperature and light in coumarin-based polymers opens avenues for creating sophisticated, remotely controllable "smart" materials. nih.gov Additionally, the solid powders of some coumarin derivatives have shown a fluorescent response to chemical stimuli like HCl and NH₃ gas, highlighting their potential in chemical sensing applications. researchgate.netrsc.org
Role in Advanced Drug Delivery Systems (focus on chemical interactions and compound stability within delivery platforms)
While direct research on the application of this compound in advanced drug delivery systems is limited, the broader class of coumarin derivatives offers significant insights into its potential roles, particularly concerning chemical interactions and stability within delivery platforms. The inherent properties of the coumarin scaffold, such as its fluorescence and sensitivity to the microenvironment, make it a valuable component in the design of sophisticated drug delivery vehicles.
The stability of coumarin derivatives is a critical factor in their application within drug delivery systems, as it dictates the integrity of the carrier and the release kinetics of the payload. Research on hydroxylated coumarins, such as esculetin (B1671247) (6,7-dihydroxycoumarin), which is structurally related to this compound, has shown that their stability is significantly influenced by pH. nih.govacs.org Generally, the oxidative degradation of these coumarins increases with rising pH. nih.govacs.org This pH-dependent stability is a crucial consideration for drug delivery systems intended for oral administration or for targeting specific tissues with varying pH environments, such as tumors. The benzyloxy groups in this compound are expected to offer greater stability compared to the hydroxyl groups of esculetin, particularly against oxidative degradation. However, the ether linkages may be susceptible to enzymatic cleavage, a factor that could be exploited for controlled drug release.
The chemical interactions of coumarin derivatives within delivery platforms are often dictated by their substitution patterns. The lipophilicity imparted by the benzyl (B1604629) groups in this compound would likely favor its incorporation into hydrophobic domains of delivery systems like lipid nanoparticles, polymeric micelles, and dendrimers. nih.gov The aromatic rings of the benzyl groups can also participate in π-π stacking interactions, which can enhance the loading and stability of aromatic drug molecules within the delivery system. rsc.org
Furthermore, the coumarin scaffold itself is known for its fluorescent properties, which are highly sensitive to the local environment, including polarity and microviscosity. nih.gov This characteristic is invaluable for the development of "theranostic" drug delivery systems, where the coumarin moiety can act as a fluorescent probe to monitor the intracellular trafficking and drug release from the nanocarrier. nih.govrsc.org For instance, changes in the fluorescence emission of a coumarin derivative can signal its release from a nanoparticle and its interaction with intracellular components. nih.gov The specific fluorescence properties of this compound would need to be characterized to fully harness this potential.
Data on the Stability of Structurally Related Coumarins
The following table summarizes the stability of hydroxylated coumarin derivatives, which are structurally related to this compound, under different pH conditions. This data provides an indication of the potential stability profile of the coumarin scaffold in aqueous environments.
| Coumarin Derivative | pH Condition | Observation | Reference |
| Esculetin | Alkaline | Increased rate of oxidative degradation | nih.govacs.org |
| Scopoletin | Alkaline | Increased rate of oxidative degradation | nih.govacs.org |
| Fraxetin | Alkaline | Showed the poorest stability among the tested coumarins, with significant degradation | nih.govacs.org |
Future Directions and Emerging Research Avenues for 6,7 Dibenzyloxycoumarin
Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery and Optimization
| Feature | Traditional Optimization | AI-Driven Optimization (e.g., Bayesian) |
| Methodology | One-variable-at-a-time (OVAT) or Design of Experiments (DoE) | Iterative, algorithm-guided experiment selection semanticscholar.org |
| Data Requirement | Requires a significant number of experiments to map the space | Efficient with smaller datasets; learns from each experiment mdpi.com |
| Efficiency | Can be slow and resource-intensive | Converges on optimal conditions faster, reducing costs semanticscholar.org |
| Parameter Handling | Best for a small number of variables | Can handle high-dimensional and complex parameter spaces researchgate.net |
| Outcome | Often finds a local optimum | More likely to identify the global optimum mdpi.com |
A comparative table illustrating the advantages of integrating AI and machine learning for the chemical synthesis optimization of compounds like 6,7-Dibenzyloxycoumarin.
Exploration of Novel Reaction Pathways and Continued Innovations in Green Synthesis for this compound
Modern synthetic chemistry is increasingly focused on the principles of green chemistry to minimize the generation and use of hazardous substances. eurekaselect.com For coumarin (B35378) synthesis, green methods such as the use of microwave and ultrasound irradiation, solvent-free conditions, and environmentally benign solvents like deep eutectic solvents have been successfully applied to classical condensation reactions (e.g., Pechmann, Knoevenagel). eurekaselect.comresearchgate.netnih.gov These techniques often lead to higher product yields, increased purity, and reduced energy consumption compared to conventional methods. eurekaselect.comresearchgate.net
Future synthesis of this compound could move away from traditional methods toward these greener alternatives. For instance, the crucial O-alkylation (benzylation) step could be optimized using polyethylene (B3416737) glycol as a recyclable solvent, which has proven effective for other 7-hydroxycoumarins. tsijournals.com The development of novel reaction pathways is also a promising avenue. Gold-catalyzed intramolecular hydroarylation of phenol-derived propiolates and rhodium-catalyzed C-H bond activation of phenolic acetates have recently emerged as efficient methods for constructing the coumarin core, offering alternative routes that could be adapted for this compound's precursor, esculetin (B1671247). organic-chemistry.org
| Synthesis Step | Conventional Method | Potential Green Alternative | Green Advantage |
| Coumarin Core Formation | Pechmann condensation with strong acids (e.g., H₂SO₄) | Microwave-assisted, solvent-free Knoevenagel condensation kjscollege.com | Reduced reaction time, no hazardous acid catalyst, energy efficiency. |
| Benzylation of Hydroxyls | Use of benzyl (B1604629) halides in volatile organic solvents (e.g., DMF, acetone) with a base. | Ultrasound-assisted synthesis in a recyclable solvent (e.g., PEG-400) tsijournals.com | Avoids hazardous solvents, improves reaction rates, easier work-up. |
| Overall Process | Multi-step, high energy input, solvent waste. | One-pot or tandem reactions using biodegradable catalysts/solvents. nih.gov | Higher atom economy, reduced waste streams, lower energy consumption. |
A comparative table of conventional versus potential green synthesis strategies for this compound.
Development of Multi-Target Ligands and Polypharmacological Strategies
Complex, multifactorial diseases such as cancer and neurodegenerative disorders often respond poorly to drugs that act on a single target. frontiersin.org This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. frontiersin.org The coumarin scaffold is a privileged structure in MTDL design due to its wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. nih.govnih.gov Coumarin derivatives have been successfully developed as MTDLs targeting enzymes like cholinesterases, monoamine oxidase, and protein kinases. frontiersin.org
The this compound scaffold represents an ideal starting point for designing novel MTDLs. The core structure can be retained for its inherent properties, while the benzyloxy groups at the C6 and C7 positions can be replaced with other pharmacophores designed to interact with different targets. This "hybrid molecule" approach could produce synergistic therapeutic effects and reduce the potential for drug-drug interactions associated with polypharmacy. researchgate.net For example, a hybrid molecule could be designed where the coumarin core targets one pathway while a conjugated moiety targets a complementary pathway involved in a disease's progression. researchgate.net
| Component | Role in MTDL | Example Target Combination (Hypothetical) |
| Scaffold | 6,7-Dihydroxycoumarin (Esculetin) | Provides the core structure with known antioxidant or anti-inflammatory properties. |
| C6 Substituent | Pharmacophore 1 | A moiety designed to inhibit Protein Kinases. |
| C7 Substituent | Pharmacophore 2 | A moiety designed to inhibit enzymes like Monoamine Oxidase B (MAO-B). |
| Resulting Hybrid | A 6,7-disubstituted coumarin analog | A single molecule with potential activity against cancer and neurodegeneration. |
A table illustrating a hypothetical design strategy for a multi-target-directed ligand based on the 6,7-dihydroxycoumarin scaffold, the precursor to this compound.
Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical syntheses. Traditional offline analysis methods like chromatography can be time-consuming and may not capture transient intermediates. Advanced spectroscopic techniques, such as in-situ Raman and Infrared (IR) spectroscopy, allow for the real-time, non-invasive monitoring of chemical reactions as they occur. irdg.orgamericanpharmaceuticalreview.com These process analytical technologies (PAT) provide a continuous stream of data on the concentration of reactants, intermediates, and products, offering a detailed window into the reaction dynamics. irdg.org
Raman spectroscopy is particularly well-suited for monitoring organic reactions in various media and has been successfully used to study the synthesis of coumarins in continuous-flow systems. acs.orgresearchgate.net By interfacing a Raman spectrometer with the reaction vessel used for synthesizing this compound, researchers could precisely track the consumption of esculetin and the formation of the dibenzylated product. This would enable the accurate determination of reaction endpoints, identify the formation of any byproducts, and provide data to elucidate the reaction mechanism. researchgate.net Such detailed mechanistic understanding is invaluable for process scale-up and ensuring consistent product quality. americanpharmaceuticalreview.com
| Analysis Method | Data Acquisition | Information Gained | Application to this compound Synthesis |
| Offline (TLC, HPLC, GC-MS) | Discrete samples taken at intervals. | Endpoint and intermediate concentrations, product purity. | Verifying final product identity and purity after reaction completion. |
| Real-time (In-situ Raman/IR) | Continuous, non-invasive monitoring. irdg.org | Reaction kinetics, detection of transient species, precise endpoint determination. americanpharmaceuticalreview.com | Optimizing reaction time, temperature, and reagent addition rates; studying the benzylation mechanism. |
A table comparing traditional offline analytical methods with advanced real-time spectroscopic monitoring for studying the synthesis of this compound.
Development of High-Throughput Screening Methodologies for Rapid Assessment of Analogs
The discovery of new therapeutic agents often relies on the screening of large libraries of chemical compounds to identify "hits" with desired biological activity. researchgate.net High-throughput screening (HTS) automates this process, allowing for the rapid evaluation of thousands of compounds in a cost-effective manner. mdpi.com Fluorescence-based assays are among the most common HTS methods due to their high sensitivity and adaptability to automation. rsc.orghongkongmedicaljournal.com These assays are widely used to screen for enzyme inhibitors, where a change in fluorescence signals the inhibition of the target enzyme. researchgate.netrsc.org
To explore the therapeutic potential of this compound, a focused library of its analogs could be synthesized with diverse substitutions on the coumarin core or the benzyl rings. This library could then be subjected to HTS against a panel of biological targets, such as kinases, proteases, or other enzymes implicated in disease. researchgate.net For example, a fluorescence resonance energy transfer (FRET)-based assay could be designed to identify analogs that inhibit a specific protease. nih.gov Hits identified from the HTS campaign would then become the starting point for more detailed structure-activity relationship studies and lead optimization.
| Step | Description | Key Technologies |
| 1. Library Generation | Synthesis of a diverse set of analogs based on the this compound scaffold. | Combinatorial chemistry, parallel synthesis. |
| 2. Assay Development | Creation of a robust, automated assay to measure a specific biological activity (e.g., enzyme inhibition). | Fluorescence-based assays (FRET, fluorescence polarization), microplate readers. hongkongmedicaljournal.comnih.gov |
| 3. High-Throughput Screen | Rapid testing of the entire compound library using the developed assay. | Robotic liquid handlers, automated plate readers. mdpi.com |
| 4. Data Analysis | Identification of "hits"—compounds that show significant activity compared to controls. | Statistical analysis software, informatics platforms. |
| 5. Hit Confirmation & Validation | Re-testing of initial hits and performing secondary assays to eliminate false positives. | Dose-response curves, orthogonal assays. |
A table outlining a typical workflow for the high-throughput screening of a library of this compound analogs.
Q & A
Q. What are the key considerations for optimizing the synthesis of 6,7-dibenzyloxycoumarin?
Methodological Answer: Synthesis optimization requires careful selection of protecting groups and reaction conditions. For instance, benzyl groups are commonly used to protect hydroxyl moieties in coumarin derivatives due to their stability under acidic and basic conditions . Catalysts like BF₃·Et₂O or TsOH can enhance reaction efficiency, but side reactions (e.g., over-benzylation) must be monitored via TLC or HPLC . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound with >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation combines spectroscopic techniques:
- ¹H/¹³C NMR : Confirm benzyl group integration (e.g., 14 protons for two benzyl groups) and absence of unreacted hydroxyl signals .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 352.1304 for C₂₃H₂₀O₄) .
- FTIR : Detect C=O stretching (~1700 cm⁻¹) and benzyl ether C-O-C (~1250 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in regioselectivity during this compound-derived cycloadditions?
Methodological Answer: Regioselectivity discrepancies (e.g., in Diels-Alder reactions) arise from electronic and steric factors. For example, electron-donating groups on dienophiles favor endo transition states, while bulky substituents may sterically hinder specific pathways . To resolve contradictions:
- Use DFT calculations (M06-2X/6-311+G(2df,p)) to model transition states and predict dominant pathways .
- Validate computationally predicted regiochemistry via NOESY NMR to confirm spatial arrangements in products .
- Compare experimental yields with theoretical Boltzmann distributions of possible isomers .
Q. How can researchers design robust assays to evaluate the pharmacological efficacy of this compound derivatives?
Methodological Answer:
- In vitro models : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening via MTT assays, ensuring IC₅₀ values are normalized to positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or ROS generation assays (DCFH-DA probes) .
- SAR analysis : Synthesize analogs with varying substituents (e.g., methoxy vs. nitro groups) to correlate structural features with bioactivity .
Q. What statistical approaches are recommended for analyzing conflicting data in coumarin toxicity studies?
Methodological Answer:
- Apply meta-analysis to aggregate data from heterogeneous studies (e.g., differing dosages or exposure durations) .
- Use sensitivity analysis to identify outliers or confounding variables (e.g., solvent used in toxicity assays) .
- Employ Bayesian hierarchical models to account for variability in experimental designs (e.g., cell type differences) .
Q. How can computational methods enhance understanding of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Molecular docking : Simulate binding interactions with targets (e.g., COX-2 or topoisomerase II) using AutoDock Vina, validating results with in vitro enzyme inhibition assays .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to identify key binding residues .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloride) .
- Waste disposal : Collect organic waste in halogen-resistant containers and incinerate at >1000°C to prevent dioxin formation .
Q. How should researchers address stability challenges in long-term storage of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
